molecular formula C6H6N4O B11777013 4-Amino-6-methoxypyridazine-3-carbonitrile

4-Amino-6-methoxypyridazine-3-carbonitrile

Cat. No.: B11777013
M. Wt: 150.14 g/mol
InChI Key: GMDMIQDUIYOGLI-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H6N4O. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Pyridazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxypyridazine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxypyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted pyridazine derivatives.

Scientific Research Applications

4-Amino-6-methoxypyridazine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxypyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

  • 4-Amino-6-chloropyridazine-3-carbonitrile
  • 4-Amino-6-methylpyridazine-3-carbonitrile
  • 4-Amino-6-ethoxypyridazine-3-carbonitrile

Uniqueness

4-Amino-6-methoxypyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-amino-6-methoxypyridazine-3-carbonitrile

InChI

InChI=1S/C6H6N4O/c1-11-6-2-4(8)5(3-7)9-10-6/h2H,1H3,(H2,8,10)

InChI Key

GMDMIQDUIYOGLI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C(=C1)N)C#N

Origin of Product

United States

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